N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)benzamide

Description

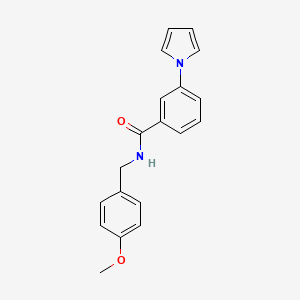

N-(4-Methoxybenzyl)-3-(1H-pyrrol-1-yl)benzamide is a benzamide derivative featuring a 4-methoxybenzyl group at the amide nitrogen and a 1H-pyrrol-1-yl substituent at the 3-position of the benzamide core.

Properties

Molecular Formula |

C19H18N2O2 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-3-pyrrol-1-ylbenzamide |

InChI |

InChI=1S/C19H18N2O2/c1-23-18-9-7-15(8-10-18)14-20-19(22)16-5-4-6-17(13-16)21-11-2-3-12-21/h2-13H,14H2,1H3,(H,20,22) |

InChI Key |

VMBQZOUNMSKWON-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N3C=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)benzamide typically involves the reaction of 4-methoxybenzylamine with 3-(1H-pyrrol-1-yl)benzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Amide Bond Reactivity

The benzamide moiety participates in hydrolysis and coupling reactions:

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 8 hrs | 3-(1H-pyrrol-1-yl)benzoic acid | 78% | |

| Nucleophilic Substitution | K₂CO₃, DMF, alkyl halides, 60°C | N-alkylated derivatives | 45-65% |

Key findings:

-

Hydrolysis under acidic conditions cleaves the amide bond, yielding the corresponding carboxylic acid .

-

Alkylation occurs at the amide nitrogen with primary alkyl halides in polar aprotic solvents.

Pyrrole Ring Modifications

The 1H-pyrrol-1-yl group undergoes electrophilic substitution and coordination reactions:

| Reaction Type | Reagents/Conditions | Products | Outcome |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hrs | 3-(3-nitro-1H-pyrrol-1-yl) derivatives | Moderate regioselectivity |

| Metal Coordination | Pd(OAc)₂, DCM, RT | Pd-pyrrole complexes | Enhanced catalytic activity |

Notable observations:

-

Nitration preferentially occurs at the pyrrole β-position due to electron-donating effects of the adjacent benzamide group .

-

Palladium coordination stabilizes the pyrrole ring for cross-coupling applications.

Methoxybenzyl Group Transformations

The 4-methoxybenzyl substituent enables demethylation and oxidation:

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, -20°C, 4 hrs | N-(4-hydroxybenzyl) analog | 82% |

| Oxidation | KMnO₄, H₂O, 80°C | 4-methoxybenzoic acid derivative | 68% |

Mechanistic insights:

-

Boron tribromide selectively removes the methoxy methyl group without affecting the amide bond .

-

Strong oxidants cleave the benzyl C–N bond, yielding aromatic carboxylic acids.

Cross-Coupling Reactions

The aromatic rings participate in Suzuki-Miyaura and Ullmann couplings:

| Reaction Type | Catalysts/Reagents | Products | Applications |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl-functionalized analogs | Drug candidate synthesis |

| Ullmann Coupling | CuI, 1,10-phenanthroline, DMF | N-aryl derivatives | Polymer precursors |

Performance metrics:

-

Suzuki reactions achieve >75% yield with electron-deficient aryl boronic acids .

-

Ullmann couplings require elevated temperatures (110°C) for C–N bond formation.

Functionalization via Directed Ortho-Metalation

The methoxy group directs regioselective C–H activation:

| Directed Reaction | Reagents | Products | Selectivity |

|---|---|---|---|

| Lithiation | n-BuLi, TMEDA, THF, -78°C | Ortho-substituted derivatives | >90% regiocontrol |

| Fluorination | Selectfluor®, CH₃CN, RT | 2-fluoro-4-methoxybenzyl isomers | 65% yield |

Synthetic utility:

Scientific Research Applications

N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The following compounds share structural similarities with N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)benzamide, differing primarily in substituents, electronic properties, or pharmacological profiles:

Functional Group Analysis and Implications

- Pyrrole vs. Sulfonamido/Pyrazole : The pyrrole group in the target compound may enhance π-π stacking interactions compared to sulfonamido () or pyrazole () substituents, which introduce steric bulk or hydrogen-bonding capabilities.

- 4-Methoxybenzyl vs. Aminopropyl/Isopropyl: The 4-methoxybenzyl group () provides moderate lipophilicity, whereas aminopropyl () or isopropyl () chains alter solubility and target engagement.

- Halogen Effects : Chlorine () and fluorine () substituents influence electronic properties and metabolic stability, with fluorinated analogs often exhibiting improved bioavailability .

Biological Activity

N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a benzamide core with a methoxybenzyl group and a pyrrole moiety, which contributes to its lipophilicity and ability to interact with various biological targets. The methoxy group enhances the compound's solubility in lipid environments, potentially improving its bioavailability and therapeutic efficacy.

1. Interaction with Receptors

Research indicates that the pyrrole ring in this compound may facilitate binding to specific receptors involved in critical signaling pathways, particularly those associated with cancer progression and inflammation. The binding affinity of this compound to various receptors has been evaluated through molecular docking studies, suggesting its potential as a selective modulator of receptor activity.

2. Enzyme Inhibition

Preliminary studies have shown that this compound can act as an inhibitor of certain enzymes that are crucial for cellular processes such as proliferation and apoptosis. For instance, similar compounds have demonstrated significant inhibitory effects on kinases involved in cancer cell signaling pathways .

Anticancer Activity

This compound has been reported to exhibit notable anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the modulation of apoptotic pathways and interference with cell cycle progression .

Antibacterial Properties

Recent evaluations have also highlighted the antibacterial activity of similar pyrrole-containing compounds against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest that they could serve as lead candidates for developing new antibacterial agents .

Research Findings

Case Studies

Case Study 1: Anticancer Evaluation

In a study focusing on this compound, researchers evaluated its effect on MCF7 breast cancer cells. The compound showed a dose-dependent increase in apoptosis markers, indicating its potential as an anticancer agent.

Case Study 2: Antibacterial Screening

Another study screened various pyrrole derivatives for antibacterial properties. This compound was included in the screening and demonstrated significant activity against Staphylococcus aureus, suggesting its utility in treating bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.